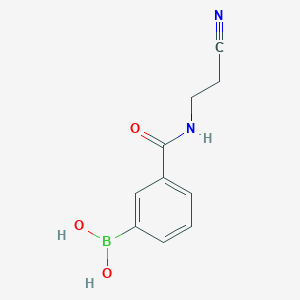
3-(2-Cyanoethylaminocarbonyl)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Cyanoethylaminocarbonyl)phenylboronic acid is a heterocyclic organic compound with the molecular formula C10H11BN2O3 and a molecular weight of 218.02 . It is also known by other names such as 3-(2-CYANOETHYLAMINOCARBONYL)PHENYLBORONIC ACID, AG-H-04118, and 3-(2-Cyanoethylaminocarbonyl)benzeneboronic acid .
Molecular Structure Analysis
The molecular structure of 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid consists of a phenyl group attached to a boronic acid group, which is further attached to a cyanoethylaminocarbonyl group . The canonical SMILES representation is B(C1=CC(=CC=C1)C(=O)NCCC#N)(O)O .Chemical Reactions Analysis
While specific chemical reactions involving 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid are not available, phenylboronic acids are known to be involved in various reactions such as Suzuki coupling reactions .Physical And Chemical Properties Analysis
3-(2-Cyanoethylaminocarbonyl)phenylboronic acid is a solid substance with a melting point of 226-236°C and a predicted density of 1.27±0.1 g/cm³ . It has a pKa value of 7.82±0.10 (Predicted) and is off-white in color .Wissenschaftliche Forschungsanwendungen
Catalyst in Synthesis
Phenylboronic acid, a non-toxic compound, is utilized as a catalyst in the efficient synthesis of tetrahydrobenzo[b]pyrans. This process is noted for its operational simplicity, shorter reaction time, higher yields, and minimal environmental pollution (Nemouchi, Boulcina, Carboni, & Debache, 2012).
Solid-State Protection of Compounds
Phenylboronic acid reacts quantitatively with various compounds like diamines and diols to form cyclic phenylboronic amides or esters, facilitating solid-state protection without the need for catalysts or auxiliaries. This method yields pure protected products, highlighting its potential in protection chemistry (Kaupp, Naimi-Jamal, & Stepanenko, 2003).
Catalysis in Amidation Reactions
2,4-Bis(trifluoromethyl)phenylboronic acid serves as an effective catalyst in dehydrative amidation between carboxylic acids and amines, crucial for alpha-dipeptide synthesis. This catalyst's efficiency is enhanced by the ortho-substituent, which prevents amine coordination, accelerating the amidation process (Wang, Lu, & Ishihara, 2018).
Advanced Bio-Applications
Phenylboronic acid-decorated polymeric nanomaterials have established a significant role in advanced bio-applications. These materials' unique chemistry allows them to form reversible complexes with polyols, making them useful in diagnostic and therapeutic applications, such as drug delivery systems and biosensors (Lan & Guo, 2019).
Tumor Targeting and Drug Delivery
Phenylboronic acid-decorated nanoparticles have shown enhanced tumor-targeting and penetration capabilities. These nanoparticles improve tumor accumulation and antitumor effects, making them promising for targeted drug delivery (Wang, Wei, Cheng, Wang, & Tang, 2016).
Nasal Adsorption Improvement
Phenylboronic acid derivatives can interact chemically with sugars, forming stable nanoparticles useful for peptide and protein drugs in nasal delivery. This approach demonstrates significant reductions in plasma glucose levels without causing nasal epithelium lesions (Cheng et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
[3-(2-cyanoethylcarbamoyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O3/c12-5-2-6-13-10(14)8-3-1-4-9(7-8)11(15)16/h1,3-4,7,15-16H,2,6H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXOLHWXBQWQFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCCC#N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395096 |
Source


|
| Record name | {3-[(2-Cyanoethyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Cyanoethylaminocarbonyl)phenylboronic acid | |
CAS RN |
762262-11-3 |
Source


|
| Record name | {3-[(2-Cyanoethyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Cyanoethylaminocarbonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

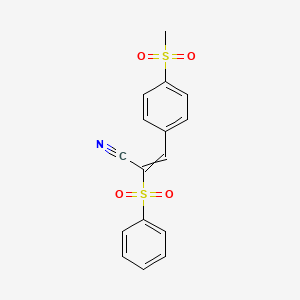
![2-[[[4-(2,4-Dimethylanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364486.png)
![2-[[(2-Naphthalen-2-yloxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364491.png)
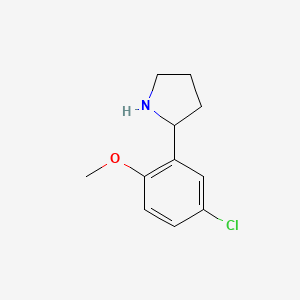
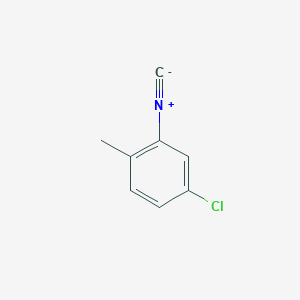
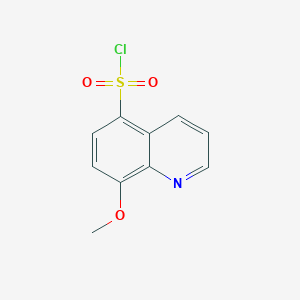
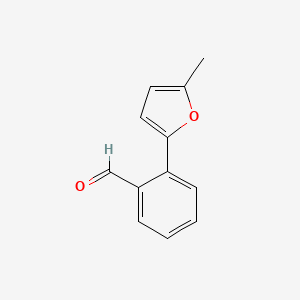
![2-{[2-(3-Methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364504.png)
![3-[(3-nitrobenzoyl)amino]benzoic Acid](/img/structure/B1364505.png)
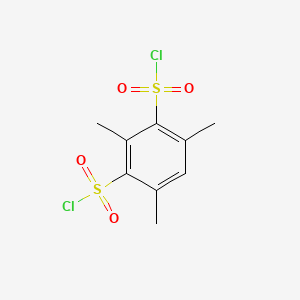

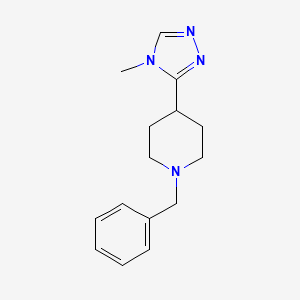
![5-{2-[5-(3-Chlorophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B1364517.png)
![2-(1-(Dimethylamino)-3-{[(4-fluorobenzyl)oxy]imino}propylidene)malononitrile](/img/structure/B1364518.png)